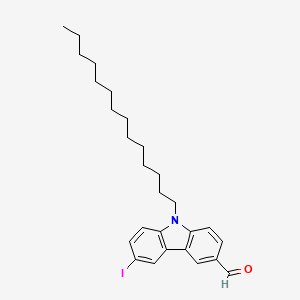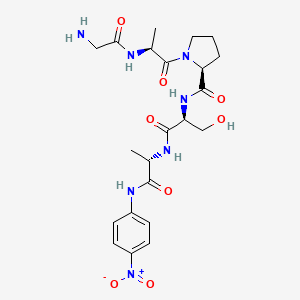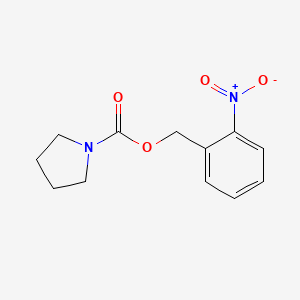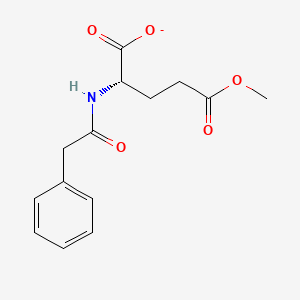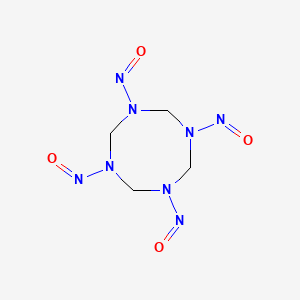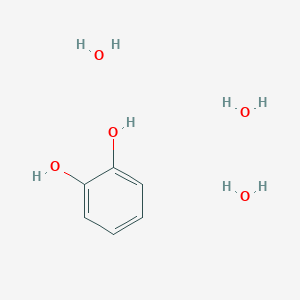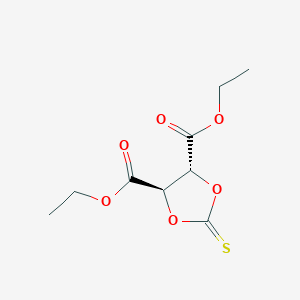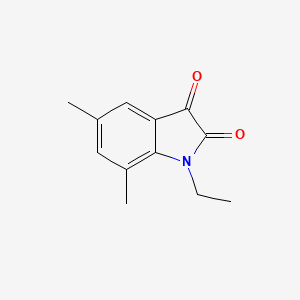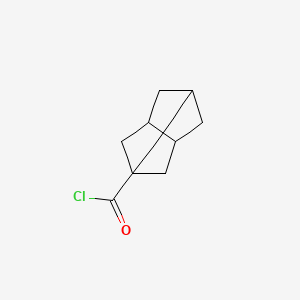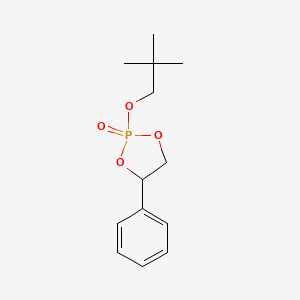
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phenyl-substituted phosphorochloridate with 2,2-dimethylpropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Phosphorochloridate+2,2-Dimethylpropanol→2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the dioxaphospholane ring can be oxidized to form phosphine oxides.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phosphoric acid derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-4-methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-ethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-isopropyl-1,3,2lambda~5~-dioxaphospholan-2-one
Uniqueness
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
185056-84-2 |
|---|---|
Formule moléculaire |
C13H19O4P |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropoxy)-4-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-13(2,3)10-16-18(14)15-9-12(17-18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
NAASRDMJJJPORH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP1(=O)OCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


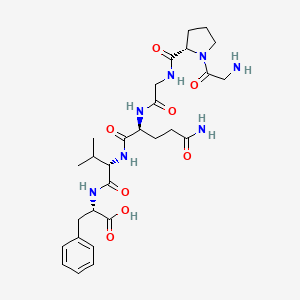
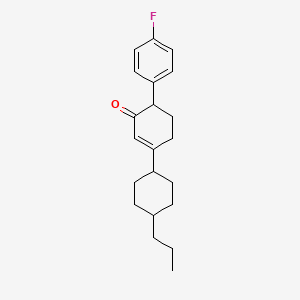
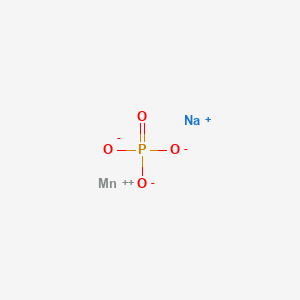

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
